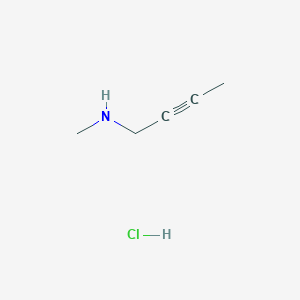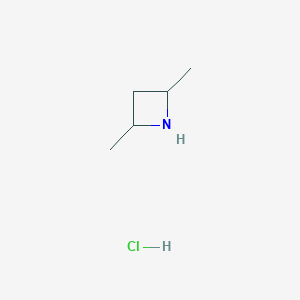![molecular formula C8H10F6N2 B1383384 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1803593-35-2](/img/structure/B1383384.png)
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
“3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole” is a synthetic compound with the molecular formula C8H10F6N2 . It has an average mass of 248.169 Da and a monoisotopic mass of 248.074814 Da .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole”, often involves the use of organocatalysis . For instance, Azizi et al. reported a novel two-component strategy that affords N-substituted pyrroles from the reaction of hexane-2,5-dione with several aromatic amines in water by introducing squaric acid as an organocatalyst .Molecular Structure Analysis
The molecular structure of “3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole” is based on the pyrrole ring system, which is a five-membered aromatic heterocycle . The aromaticity of pyrrole is explained by the Hückel 4n + 2 rule, which states that a planar, cyclic, and fully conjugated molecule is aromatic if it contains 4n + 2 π electrons .Chemical Reactions Analysis
Pyrrole derivatives, including “3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole”, are known for their diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Aplicaciones Científicas De Investigación
Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
In terms of synthetic approaches, trifluoroethanol (TFE) was used as a solvent and trifluoroacetic acid (TFA) was used as a catalyst under microwave conditions . Vilsmeir–Haack conditions were applied for formylation of pyrroles under microwave conditions .
Pyrrole and its fluorinated derivatives are known for their diverse biological activities. They are found in many natural products and marketed drugs . Here are some of the applications:
- Antipsychotic : Pyrrole-based drugs are known to have antipsychotic properties .
- β-Adrenergic antagonist : Some pyrrole compounds act as β-adrenergic antagonists .
- Anxiolytic : Pyrrole derivatives can have anxiolytic effects .
- Anticancer : Certain pyrrole compounds have shown anticancer properties against leukemia, lymphoma, and myelofibrosis .
- Antibacterial and Antifungal : Pyrrole derivatives are known for their antibacterial and antifungal properties .
- Antiprotozoal and Antimalarial : Some pyrrole compounds are used as antiprotozoal and antimalarial drugs .
In terms of synthetic approaches, trifluoroethanol (TFE) was used as a solvent and trifluoroacetic acid (TFA) was used as a catalyst under microwave conditions . Vilsmeir–Haack conditions were applied for formylation of pyrroles under microwave conditions .
Pyrrole and its fluorinated derivatives are known for their diverse biological activities. They are found in many natural products and marketed drugs . Here are some of the applications:
- Antipsychotic : Pyrrole-based drugs are known to have antipsychotic properties .
- β-Adrenergic antagonist : Some pyrrole compounds act as β-adrenergic antagonists .
- Anxiolytic : Pyrrole derivatives can have anxiolytic effects .
- Anticancer : Certain pyrrole compounds have shown anticancer properties against leukemia, lymphoma, and myelofibrosis .
- Antibacterial and Antifungal : Pyrrole derivatives are known for their antibacterial and antifungal properties .
- Antiprotozoal and Antimalarial : Some pyrrole compounds are used as antiprotozoal and antimalarial drugs .
In terms of synthetic approaches, trifluoroethanol (TFE) was used as a solvent and trifluoroacetic acid (TFA) was used as a catalyst under microwave conditions . Vilsmeir–Haack conditions were applied for formylation of pyrroles under microwave conditions .
Propiedades
IUPAC Name |
3a,6a-bis(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6N2/c9-7(10,11)5-1-15-3-6(5,4-16-2-5)8(12,13)14/h15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCZSLMKIQFPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CNCC2(CN1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



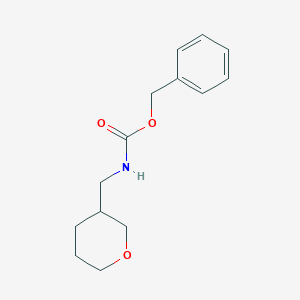
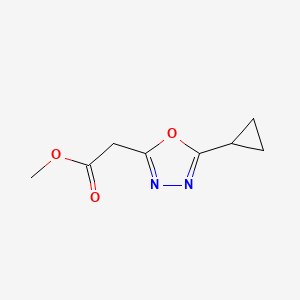
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)
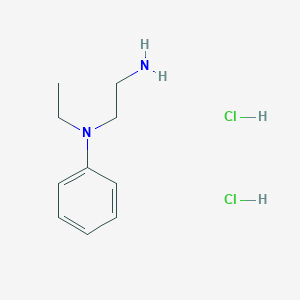
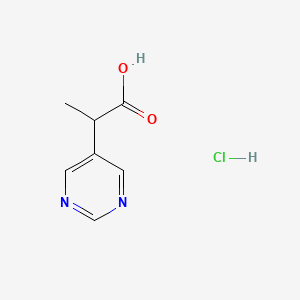
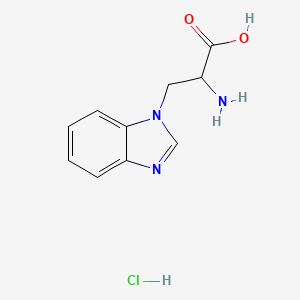
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
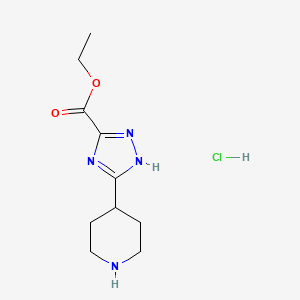
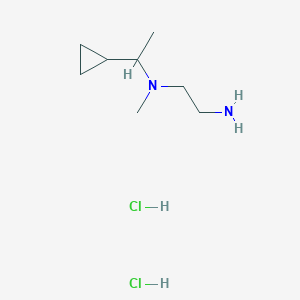
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)
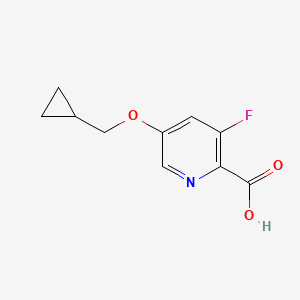
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
